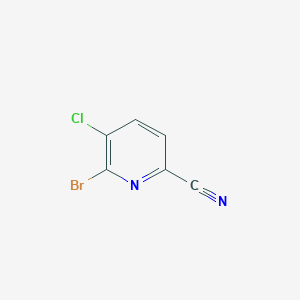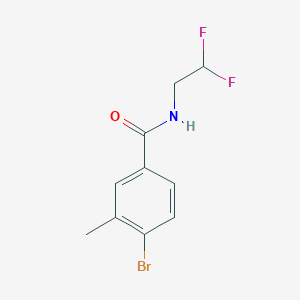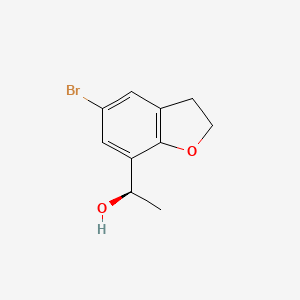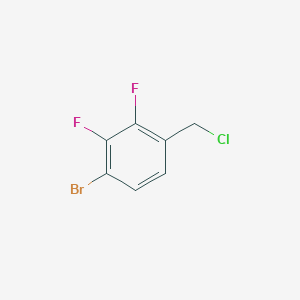
3-Chloroisoquinolin-5-ol
説明
3-Chloroisoquinolin-5-ol is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.60 g/mol . The IUPAC name for this compound is 3-chloroisoquinolin-5-ol . The compound is represented by the InChI code 1S/C9H6ClNO/c10-9-4-7-6(5-11-9)2-1-3-8(7)12/h1-5,12H .
Molecular Structure Analysis
The molecular structure of 3-Chloroisoquinolin-5-ol can be represented by the canonical SMILES stringC1=CC2=CN=C(C=C2C(=C1)O)Cl . This compound does not have any rotatable bonds . The exact mass and monoisotopic mass of this compound are both 179.0137915 g/mol . Physical And Chemical Properties Analysis
3-Chloroisoquinolin-5-ol has a topological polar surface area of 33.1 Ų . It has a complexity of 165 . The compound is covalently bonded and has a unit count of 1 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .科学的研究の応用
Antimicrobial and Antiparasitic Agent
3-Chloroisoquinolin-5-ol, a derivative of quinoline, has been historically used as an antimicrobial agent. Mao and Schimmer (2008) discussed the compound's antimicrobial properties, particularly noting its use against intestinal amebiasis, although they focused on Clioquinol, a closely related compound (Mao & Schimmer, 2008).
Anticancer Research
The same study by Mao and Schimmer also highlighted the potential of Clioquinol in cancer therapy. This application is significant as it indicates the broader potential of quinoline derivatives, including 3-Chloroisoquinolin-5-ol, in oncological research (Mao & Schimmer, 2008).
Antituberculosis Activity
In the study of cloxyquin, a variant of 3-Chloroisoquinolin-5-ol, Hongmanee et al. (2006) reported its effectiveness against Mycobacterium tuberculosis, including multidrug-resistant strains. This suggests that 3-Chloroisoquinolin-5-ol derivatives could be potent agents in combating tuberculosis (Hongmanee et al., 2006).
Corrosion Inhibition
The study by Douche et al. (2020) on 8-hydroxyquinoline derivatives, closely related to 3-Chloroisoquinolin-5-ol, demonstrated their use as corrosion inhibitors for steel in acidic environments. This research indicates potential industrial applications for 3-Chloroisoquinolin-5-ol derivatives (Douche et al., 2020).
Synthesis and Characterization
Several studies focus on the synthesis, characterization, and modification of quinoline derivatives, including 3-Chloroisoquinolin-5-ol. This research is crucial for understanding the compound's properties and potential applications in various fields, ranging from pharmacology to industrial processes. For instance, studies by Patel and Patel (2017), and Ford et al. (1997) provide insights into the synthesis and potential uses of these compounds (Patel & Patel, 2017); (Ford et al., 1997).
Safety and Hazards
The compound is classified under the GHS as a warning and is represented by the pictogram GHS07 . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-chloroisoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-4-7-6(5-11-9)2-1-3-8(7)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLJLTVUTCQZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374652-47-7 | |
| Record name | 3-chloroisoquinolin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1381407.png)
![(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid](/img/structure/B1381408.png)

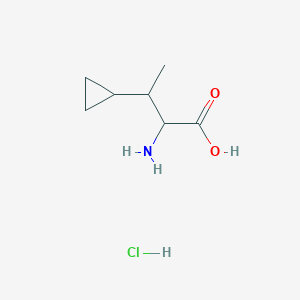
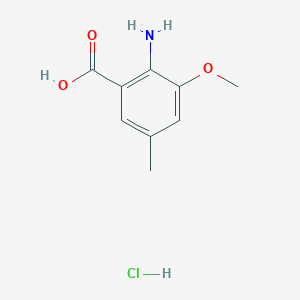

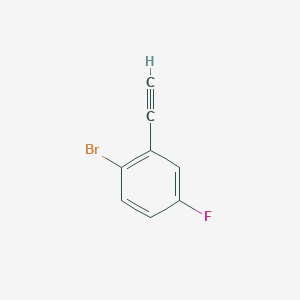
![2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B1381418.png)
